(E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and an acrylamide moiety bearing a 3-nitrophenyl group at position 2. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the methylsulfonyl group enhances solubility and electron-withdrawing effects. The 3-nitro substituent on the phenyl ring may influence redox properties and binding affinity to biological targets .
Properties
IUPAC Name |
(E)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O6S/c1-29(26,27)15-8-6-13(7-9-15)17-20-21-18(28-17)19-16(23)10-5-12-3-2-4-14(11-12)22(24)25/h2-11H,1H3,(H,19,21,23)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXUSAABEHDYGC-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, and biological efficacy based on diverse sources.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-(methylsulfonyl)aniline with various reagents to form the oxadiazole ring and subsequent coupling reactions to introduce the acrylamide moiety. The detailed synthetic pathway includes:
- Formation of the Oxadiazole Ring :
- Reacting 5-(4-(methylsulfonyl)phenyl)-1,3,4-thiadiazole with appropriate reagents.
- Acrylamide Formation :
- Coupling the oxadiazole with 3-nitrophenylacrylamide through standard peptide coupling techniques.
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 16 | Strong |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The compound's potential anticancer activity has also been explored. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways. For example:
- Mechanism of Action : The compound may inhibit NF-κB and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated several oxadiazole derivatives for their antibacterial activities against clinical isolates of Mycobacterium tuberculosis. The results indicated that certain modifications to the oxadiazole structure enhanced efficacy against drug-resistant strains . -
Anticancer Research :
Research focusing on the compound's effects on breast cancer cell lines demonstrated that it significantly reduced cell viability and induced apoptosis through caspase activation. This was attributed to its ability to disrupt NF-κB signaling .
Comparison with Similar Compounds
Heterocyclic Core Variations
Target Compound : 1,3,4-oxadiazole ring.
Table 1: Heterocyclic Core Comparison
Substituent Effects on Bioactivity
Target Compound : 3-Nitrophenyl (meta-nitro) and 4-(methylsulfonyl)phenyl groups.
- Nitro Group Position :
- Para-nitro substitution may enhance electron-withdrawing effects, increasing reactivity in redox reactions compared to the meta-nitro group in the target compound .
- Electron-donating hydroxyl groups improve antioxidant activity (50–200 µM in A549 cells), whereas the target’s nitro group may reduce such activity due to oxidative stress induction .
Methylsulfonyl vs. Sulfamoyl Groups :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
